molecular formula C16H14ClN3OS2 B2679277 4-((4-chlorophenyl)thio)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide CAS No. 922930-02-7

4-((4-chlorophenyl)thio)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide

Cat. No.: B2679277
CAS No.: 922930-02-7
M. Wt: 363.88
InChI Key: LQTQDBMSVPTNKO-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide is a useful research compound. Its molecular formula is C16H14ClN3OS2 and its molecular weight is 363.88. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Potential Biological Activities

Thienopyrimidine derivatives, including compounds structurally related to 4-((4-chlorophenyl)thio)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide, have been extensively explored for their versatile roles in heterocyclic synthesis and potential biological activities. These compounds serve as key intermediates in the synthesis of complex heterocyclic structures, demonstrating a wide array of pharmacological properties.

One study highlights the role of acetoacetanilides in the synthesis of thienopyridines and other fused derivatives, showcasing the utility of thienopyrimidine structures in creating biologically active compounds (Harb, Hussein, & Mousa, 2006). Similarly, thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties, indicating their significance in developing new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Advances in Synthetic Methodologies

Research has also focused on enhancing synthetic methodologies to create thienopyrimidine derivatives more efficiently. Microwave-assisted synthesis has emerged as a rapid technique for producing 2-aminothiophene-3-carboxylic acid derivatives and their transformation into thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine, demonstrating the evolving landscape of heterocyclic chemistry (Hesse, Perspicace, & Kirsch, 2007).

Biological and Pharmacological Implications

The exploration of thienopyrimidine derivatives extends into their pharmacological implications. Studies have shown these compounds exhibit a range of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects, making them valuable targets for drug development (Farag, Kheder, & Mabkhot, 2009). The modification and functionalization of the thienopyrimidine core structure allow for the creation of diverse compounds with potential therapeutic benefits.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-thieno[2,3-d]pyrimidin-4-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS2/c17-11-3-5-12(6-4-11)22-8-1-2-14(21)20-15-13-7-9-23-16(13)19-10-18-15/h3-7,9-10H,1-2,8H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTQDBMSVPTNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCC(=O)NC2=C3C=CSC3=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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